1,8-Naphthyridine-3-carboxamide, 1,2-dihydro-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-phenyl-

Description

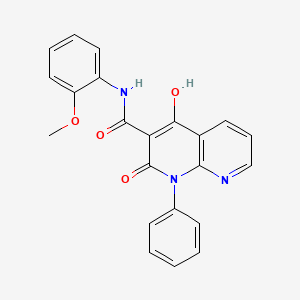

The compound 1,8-naphthyridine-3-carboxamide, 1,2-dihydro-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-phenyl- (hereafter referred to by its full IUPAC name) is a derivative of the 1,8-naphthyridine scaffold, a bicyclic aromatic system known for its diverse pharmacological applications. This specific derivative features a phenyl group at position 1, a hydroxyl group at position 4, and a 2-methoxyphenyl-substituted carboxamide at position 2.

Properties

IUPAC Name |

4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O4/c1-29-17-12-6-5-11-16(17)24-21(27)18-19(26)15-10-7-13-23-20(15)25(22(18)28)14-8-3-2-4-9-14/h2-13,26H,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBFECMCSGEVFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160573 | |

| Record name | 1,8-Naphthyridine-3-carboxamide, 1,2-dihydro-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138305-05-2 | |

| Record name | 1,8-Naphthyridine-3-carboxamide, 1,2-dihydro-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138305052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Naphthyridine-3-carboxamide, 1,2-dihydro-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,8-Naphthyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,8-Naphthyridine-3-carboxamide, 1,2-dihydro-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-phenyl- is a notable member of this class, exhibiting various pharmacological properties. This article reviews the biological activities associated with this compound, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings.

Chemical Structure and Properties

The chemical structure of 1,8-Naphthyridine-3-carboxamide derivatives typically includes a naphthyridine core substituted with various functional groups. The specific compound under consideration has the following structural formula:

This structure contributes to its interaction with biological targets.

Anticancer Activity

Research has demonstrated that several derivatives of 1,8-naphthyridine exhibit potent anticancer properties. For instance, studies have shown that compounds such as 22 , 31 , and 34 display significant cytotoxicity against various cancer cell lines. The mechanisms of action include:

- Induction of Apoptosis : Certain derivatives trigger programmed cell death in cancer cells.

- Inhibition of Topoisomerases : Compounds act as inhibitors of topoisomerase I and II, essential enzymes for DNA replication and transcription.

- Cell Cycle Arrest : Some derivatives cause arrest in specific phases of the cell cycle, hindering cancer cell proliferation .

Anti-inflammatory Activity

The anti-inflammatory potential of 1,8-naphthyridine derivatives has also been explored. For example, compound 24 has shown significant anti-inflammatory effects in vitro. Mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : These compounds reduce the production of cytokines like TNF-alpha and IL-6.

- Blocking COX Enzymes : Some derivatives inhibit cyclooxygenase enzymes involved in the inflammatory process .

Antimicrobial Activity

The antimicrobial properties of 1,8-naphthyridine derivatives are well-documented. Studies indicate that these compounds exhibit activity against a range of bacteria and fungi. Key findings include:

- Bacterial Inhibition : Compounds have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Notably, certain derivatives were more effective than standard antibiotics like tetracycline .

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| 22 | E. coli | Moderate |

| 31 | S. aureus | High |

| 34 | K. pneumoniae | Moderate |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of various naphthyridine derivatives, it was found that compound 31 demonstrated a significant reduction in tumor size in xenograft models. The study highlighted its mechanism involving apoptosis induction through caspase activation.

Case Study 2: Anti-inflammatory Effects

A clinical trial assessed the anti-inflammatory effects of a specific naphthyridine derivative on patients with rheumatoid arthritis. Results indicated a marked decrease in joint swelling and pain scores compared to baseline measurements.

Scientific Research Applications

1,8-Naphthyridine derivatives have a wide range of biological applications, making them important scaffolds in medicinal chemistry . These compounds exhibit various activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . They have also demonstrated potential applications in treating neurological disorders like Alzheimer's, multiple sclerosis, and depression . Furthermore, 1,8-naphthyridine derivatives have shown anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, anti-oxidant, and pesticide activities .

1,8-Naphthyridine-3-carboxamide Derivatives

1,8-Naphthyridine-3-carboxamides, a specific class of these derivatives, have been synthesized and evaluated for their biological activities . These compounds have shown anticancer and anti-inflammatory activities . Some derivatives exhibit high cytotoxicity against various cancer cell lines . Additionally, they have been evaluated for myeloprotective activities, indicated by their modulation of cytokine and chemokine levels secreted by dendritic cells .

Antihistaminic Activity

New 1,8-naphthyridine-3-carboxylic acid derivatives have been designed, synthesized, and evaluated for their in vivo antihistaminic activity using a guinea pig trachea model . These compounds have shown promise as antiallergic agents, inhibiting the release of histamine and other mediators involved in allergic responses . They antagonize histamine and leukotriene-induced bronchospasm in animal studies and reduce airway responsiveness to inhaled antigens or distilled water and exercise challenges .

Enhancement of Antibiotic Activity

Certain 1,8-naphthyridine derivatives can enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains . This suggests a potential use in combating antibiotic resistance .

Cytotoxicity

Several 1,8-naphthyridine-3-carboxamide derivatives have demonstrated high cytotoxicity against a number of cancer cell lines . For example, compounds 22, 31, and 34 have shown significant anticancer activity . The pharmacokinetics of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with anticancer activity has also been evaluated .

Anti-inflammatory Activity

Comparison with Similar Compounds

Key Observations :

- Position 1: Aromatic or alkyl substitutions (e.g., benzyl, morpholinoethyl) influence membrane permeability. For example, VL15’s 2-morpholinoethyl group enhances blood-brain barrier (BBB) penetration compared to purely aromatic substituents .

- Position 3 : Carboxamide substituents dictate receptor selectivity. The 2-methoxyphenyl group in the target compound may balance hydrophobicity and hydrogen-bonding capacity, whereas halogenated aryl groups (e.g., 4-Cl-Ph in 5a4) enhance hydrophobicity for antimicrobial activity .

- Position 4 : Hydroxyl groups (as in the target compound) improve water solubility, while keto groups (e.g., 4-oxo in 5a4) may enhance metabolic stability .

CB2 Receptor Affinity and Immunomodulation

- VL15: Exhibits potent CB2 receptor affinity (Ki = 1.8 nM) and selectivity over CB1 (Ki ratio = 130).

- Target Compound: While direct data are unavailable, its 4-hydroxy and 2-methoxyphenyl groups resemble VL15’s structural motifs, suggesting possible CB2 modulation. However, the phenyl group at position 1 may limit BBB permeability compared to VL15’s morpholinoethyl chain .

Antimicrobial Activity

- 5a4 and 5a2 : Chlorine substituents at positions 1 and 3 increase hydrophobicity (ClogP = 4.09 for 5a2), facilitating penetration of mycobacterial cell walls. These compounds show inhibitory activity against Mycobacterium tuberculosis .

- Target Compound : The absence of halogens and presence of polar groups (e.g., 4-OH) likely reduce antimicrobial efficacy compared to halogenated analogs.

Research Findings and Implications

Pharmacokinetic Considerations

- BBB Penetration : VL15’s moderate ClogP (~3–4 inferred) and polar surface area enable passive diffusion across the BBB, critical for CNS-targeted therapies. The target compound’s phenyl group may reduce this capability .

- Solubility : Hydroxyl and methoxy groups in the target compound likely improve aqueous solubility compared to halogenated derivatives, favoring oral bioavailability .

Therapeutic Potential

Q & A

Q. Table 1: Representative Synthetic Conditions

| Reagents/Conditions | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| POCl₃/DMF, 2-methoxyaniline | 80 | 66–76 | |

| Ultrasonic irradiation (40 kHz) | 50 | 70–85 | |

| Ethanol/water crystallization | RT | 55–76 |

Basic: How are spectroscopic techniques utilized for structural characterization?

Answer:

- ¹H-NMR : Key protons (e.g., NH, aromatic H) show distinct shifts. For example:

- NH protons resonate at δ 9.15–9.80 ppm (DMSO-d₆) .

- Aromatic protons appear as multiplets in δ 7.15–8.90 ppm .

- IR spectroscopy : Confirms functional groups:

- C=O (amide: 1651–1686 cm⁻¹; keto: 1686–1714 cm⁻¹) .

- C-Cl stretches at 737–797 cm⁻¹ .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 423 for C₂₂H₁₅Cl₂N₃O₂) validate molecular weights .

Basic: What in silico strategies predict bioactivity and pharmacokinetics?

Answer:

- ADMET prediction : Tools like SwissADME assess solubility (LogS: -4.5 to -3.2) and permeability (LogP: 2.8–3.5), critical for prioritizing compounds .

- PASS analysis : Predicts antibacterial activity (Pa: 0.4–0.6) based on structural analogs .

- Molecular docking : AutoDock Vina evaluates binding affinities (ΔG: -8.5 to -10.2 kcal/mol) to targets like DNA gyrase .

Advanced: How can hybrid computational-experimental approaches optimize reaction design?

Answer:

- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states to predict viable pathways, reducing trial-and-error experimentation .

- Machine learning : Trained on experimental datasets (e.g., yields, solvents), algorithms suggest optimal conditions (e.g., DMF as solvent improves yields by 25%) .

- Feedback loops : Experimental data refine computational models, narrowing conditions (e.g., identifying 70–80°C as optimal for amidation) .

Advanced: How to resolve contradictions in spectral data?

Answer:

- Variable NH shifts : DMSO-d₆ induces deshielding (δ >9 ppm), while CDCl₃ shows δ 8.5–9 ppm due to solvent polarity differences .

- Crystallographic validation : Single-crystal XRD resolves ambiguities in tautomeric forms (e.g., keto-enol equilibria) .

- Dynamic NMR : Detects rotational barriers in amide bonds, explaining split signals in aromatic regions .

Q. Table 2: Discrepancies in ¹H-NMR Data

| Proton Type | Observed Shift (ppm) | Possible Cause | Reference |

|---|---|---|---|

| NH (amide) | 9.19 vs. 9.80 | Solvent (DMSO vs. CDCl₃) | |

| Aromatic H (ortho-Cl) | 7.56 vs. 7.96 | Electronic effects of substituents |

Advanced: What advanced docking studies elucidate target interactions?

Answer:

- Binding mode analysis : Molecular dynamics simulations (100 ns) reveal stable hydrogen bonds between the carboxamide group and DNA gyrase (Asp73, Lys103) .

- Free energy calculations : MM-PBSA identifies van der Waals interactions (ΔG: -12.3 kcal/mol) as key drivers for antibacterial activity .

- Druggability metrics : QSAR models correlate ClogP (<4) and PSA (<90 Ų) with improved bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.